molecular formula C11H19N3 B13304638 3-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-5-amine

3-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13304638
M. Wt: 193.29 g/mol
InChI Key: CMYGZQISGSNRFP-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the cyclohexylmethyl group: This step involves the alkylation of the pyrazole ring using cyclohexylmethyl halide in the presence of a base such as potassium carbonate.

    Methylation: The final step is the methylation of the pyrazole ring, which can be done using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylmethyl)-4-methyl-1H-pyrazole: Lacks the amine group, which may affect its reactivity and biological activity.

    4-Methyl-1H-pyrazol-5-amine: Lacks the cyclohexylmethyl group, which may influence its solubility and interaction with biological targets.

    3-(Cyclohexylmethyl)-1H-pyrazol-5-amine: Lacks the methyl group, which may alter its chemical properties and reactivity.

Uniqueness

3-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-5-amine is unique due to the presence of both the cyclohexylmethyl and methyl groups, which can influence its chemical reactivity, solubility, and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(cyclohexylmethyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8-10(13-14-11(8)12)7-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H3,12,13,14)

InChI Key

CMYGZQISGSNRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)CC2CCCCC2

Origin of Product

United States

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